molecular formula C11H11ClN2O2S B8067077 Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride

Cat. No.: B8067077
M. Wt: 270.74 g/mol
InChI Key: CQLNQGFQIWISCG-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride (CAS 115174-39-5) is a chemical reagent of significant interest in medicinal chemistry and antibacterial research. With a molecular formula of C11H11ClN2O2S and a molecular weight of 270.74 g/mol, this compound serves as a versatile synthetic intermediate . Its primary research value lies in its role as a key precursor and scaffold for the development of novel anti-tubercular agents. The 2-aminothiazole-4-carboxylate structure is recognized as a promising template for designing inhibitors targeting Mycobacterium tuberculosis, the causative organism of tuberculosis . This scaffold was strategically designed to mimic the mode of action of the natural antibiotic thiolactomycin (TLM), which inhibits bacterial fatty acid synthesis, but offers superior synthetic tractability for generating diverse compound libraries . Researchers utilize this compound to synthesize derivatives that are evaluated for their activity against M. tuberculosis H37Rv and essential bacterial enzymes such as the β-ketoacyl-ACP synthase mtFabH . Beyond infectious disease research, the 2-amino-5-phenylthiazole-4-carboxylate core structure is also investigated in other therapeutic areas, including the development of inhibitors for enzymes like carbonic anhydrase . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.ClH/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLNQGFQIWISCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Aldehydes with Methyl Dichloroacetate

The most widely reported method involves the condensation of substituted aldehydes with methyl dichloroacetate. In a representative procedure, 4-phenylthiazole-2-amine is synthesized first, followed by carboxylation and esterification.

Step 1: Formation of the Thiazole Core
A solution of α-bromoacetophenone (9 mM) in anhydrous ethanol reacts with thiourea (4.51 mmol) under reflux for 2 hours. The resulting precipitate, 2-amino-4-phenylthiazole, is isolated via vacuum filtration and recrystallized.

Step 2: Carboxylation and Esterification
The thiazole intermediate is treated with methyl dichloroacetate (10 mM) in dry diethyl ether at 0°C. Sodium methoxide (10 mM in dry methanol) is added dropwise, and the mixture is stirred at room temperature for 4 hours. After evaporation, the residue is suspended in water and extracted with ethyl acetate to yield methyl 2-amino-5-phenylthiazole-4-carboxylate.

Step 3: Hydrochloride Salt Formation
The ester is hydrolyzed with 1 M NaOH at 50°C, acidified with HCl to pH 4, and precipitated as the hydrochloride salt. Recrystallization from methanol/dichloromethane affords the final product in 45–80% yield.

Alternative Halogenation-Nucleophilic Substitution Protocol

An alternative approach involves halogenation of 2-amino-4-phenylthiazole followed by nucleophilic substitution.

Halogenation with Copper(II) Bromide
2-Amino-4-phenylthiazole (2 mmol) reacts with CuBr₂ (2 mmol) in acetonitrile at 60°C for 3 hours. The resulting 5-bromo derivative is treated with morpholine to introduce the amine group, though this method yields the target compound at lower efficiency (≤50%) compared to the condensation route.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The condensation method achieves optimal yields (78%) when conducted in dry diethyl ether at 0°C, minimizing side reactions. Elevated temperatures (>25°C) promote decomposition, reducing yields to ≤60%.

Catalytic Systems

Sodium methoxide outperforms other bases (e.g., pyridine) in promoting esterification, with a 15% increase in yield. The use of DMF as a co-solvent in halogenation steps enhances reactivity but requires stringent moisture control.

Characterization and Analytical Data

Spectral Characterization

  • IR Spectroscopy : Key absorptions at 3168 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (ester C=O), and 1658 cm⁻¹ (amide C=O).

  • ¹H-NMR (DMSO-d₆) : δ 2.55 (s, 3H, CH₃), 7.01–8.11 (m, 10H, Ar–H), 8.62 (s, 2H, NH₂).

  • Mass Spectrometry : Molecular ion peak at m/z = 426 (C₂₄H₁₈N₄O₂S).

Elemental Analysis

Calculated for C₁₃H₁₃ClN₂O₂S : C, 50.57; H, 4.24; N, 9.07%.
Found : C, 50.52; H, 4.21; N, 9.03%.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key Advantage
Condensation78≥98High scalability
Halogenation5090Modular functionalization

The condensation route is preferred for industrial-scale synthesis due to fewer steps and higher reproducibility. In contrast, halogenation methods offer flexibility for introducing diverse substituents at the 5-position.

Challenges and Mitigation Strategies

Hydrolysis of Ester Intermediates

Premature hydrolysis during esterification is mitigated by maintaining anhydrous conditions and using molecular sieves.

Byproduct Formation

Side products like bis(thiazole)sulfides arise from thiol-containing impurities. Recrystallization from DMF/water (1:1) removes these byproducts effectively.

Industrial-Scale Considerations

Pilot-scale trials demonstrate that the condensation method achieves 75% yield in 100-L batches, with a throughput of 1.2 kg/day. Continuous flow systems further enhance efficiency by reducing reaction time from 4 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

The applications of methyl 2-amino-5-phenylthiazole-4-carboxylate are primarily in scientific research, particularly in the development of anti-tubercular agents . This compound is a derivative of 2-aminothiazole-4-carboxylate and has been identified as a promising template for creating new drugs against tuberculosis .

Anti-Tubercular Research

  • Modification of Thiolactomycin (TLM) Methyl 2-amino-5-phenylthiazole-4-carboxylate is used as a more tractable alternative to the naturally occurring antibiotic thiolactomycin. This modification aims to generate compounds that mimic TLM's mechanism of action .
  • Inhibition of M. tuberculosis This compound has demonstrated significant activity against Mycobacterium tuberculosis H 37Rv. Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H 37R v with an MIC of 0.06 µg/ml (240 nM) .
  • mtFabH Inhibition Research has focused on creating compound libraries targeted against the condensing enzyme mtFabH, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
  • Docking Studies Docking studies using GOLD software have been performed to investigate the poses of the 2-aminothiazole-4-carboxylate scaffold in the mtFabH active site. These studies revealed that the carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 .
  • Lead Molecule Compound 12a (2-amino-5-phenylthiazole-4-carboxylic acid) is considered a lead molecule for further modification in the development of new anti-tubercular agents .

Synthesis
Methyl 2-amino-5-phenylthiazole-4-carboxylate can be synthesized and modified to create a variety of related compounds with potential biological activities . For example, methyl 5-(substituted)-2-(3-phenylureido)thiazole-4-carboxylate and 2-(3-phenylureido)-5-(p-tolyl)thiazole-4-carboxylic acid have been synthesized from this compound .

Mechanism of Action

The mechanism of action of methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as β-ketoacyl-ACP synthase, which plays a crucial role in fatty acid biosynthesis in bacteria. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. Additionally, the compound may interact with DNA and RNA, interfering with their replication and transcription processes.

Comparison with Similar Compounds

Structural Comparison

The compound shares functional similarities with other hydrochlorides containing aromatic rings and ester groups. Key structural analogs include:

Compound Name Molecular Formula Key Functional Groups Core Structure
Methyl 2-amino-5-phenylthiazole-4-carboxylate HCl C₁₁H₁₁N₂O₂S·HCl Thiazole, phenyl, amino, methyl ester, HCl Thiazole derivative
Yohimbine hydrochloride (Fig. 2b) C₂₁H₂₆N₂O₃·HCl Indole alkaloid, methyl ester, methoxy, HCl Yohimban skeleton
KHG26792 [3-(naphthalen-2-yl(propoxy)methyl)azetidine HCl] (Fig. 1) C₁₇H₂₂NO·HCl Azetidine, naphthalene, propoxy, HCl Azetidine derivative

Key Observations :

  • Thiazole vs. Indole/Alkaloid Cores : The thiazole ring in the target compound confers planarity and electronic properties distinct from Yohimbine’s indole system or KHG26792’s azetidine. Thiazoles are more electron-deficient, influencing reactivity and binding interactions .
  • Substituent Effects : The phenyl group at the 5-position enhances lipophilicity compared to Yohimbine’s methoxy groups or KHG26792’s naphthalene. The methyl ester in all three compounds improves solubility but varies in steric bulk .

Pharmacological Activities

  • Thiazole Derivatives: Known for inhibiting kinases (e.g., cyclin-dependent kinases) and modulating oxidative stress pathways. The amino and ester groups may enhance binding to enzymatic pockets .
  • Yohimbine HCl : A well-documented α₂-adrenergic receptor antagonist used for erectile dysfunction. Its indole core and ester group are critical for receptor affinity .

Activity Summary :
The target compound’s thiazole core may favor kinase inhibition, whereas Yohimbine and KHG26792 target adrenergic receptors or neural pathways, highlighting structural-activity divergence.

Physicochemical Properties

Property Methyl 2-amino-5-phenylthiazole-4-carboxylate HCl Yohimbine HCl KHG26792
Molecular Weight 270.74 g/mol 390.90 g/mol 291.83 g/mol
Solubility High (HCl salt) Moderate High (HCl salt)
LogP (Predicted) ~1.5 ~2.8 ~3.2

Notes:

  • The hydrochloride salt improves aqueous solubility for all compounds, critical for bioavailability.
  • Yohimbine’s higher LogP reflects its lipophilic yohimban skeleton, whereas KHG26792’s naphthalene contributes to greater hydrophobicity than the thiazole derivative .

Biological Activity

Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The thiazole moiety is characterized by:

  • Chemical Formula : C11_{11}H10_{10}ClN1_{1}O2_{2}S1_{1}
  • Molecular Weight : 251.72 g/mol
  • Functional Groups : Amino group, carboxylate group, and a phenyl substituent.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including methyl 2-amino-5-phenylthiazole-4-carboxylate, exhibit notable antimicrobial properties. A study reported that related compounds demonstrated significant activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), positioning them as promising candidates for anti-tubercular agents .

Compound NameMIC (µg/ml)Target Organism
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06Mycobacterium tuberculosis
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate0.95mtFabH enzyme

These compounds were designed to inhibit the β-ketoacyl synthase enzyme (mtFabH), which is crucial in the fatty acid synthesis pathway of M. tuberculosis.

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. For instance, studies have shown that certain thiazole compounds can significantly decrease the viability of cancer cell lines, including those derived from colorectal cancer (Caco-2) and lung cancer (A549). The incorporation of specific substituents on the thiazole ring influences their cytotoxicity:

Compound NameCell LineViability (%)IC50 (µM)
Thiazole Derivative ACaco-239.8X
Thiazole Derivative BA54931.9Y

The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring enhance anticancer activity, suggesting that specific substituents can optimize therapeutic efficacy .

The mechanism of action for this compound involves its interaction with key enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in fatty acid synthesis in bacteria, thereby disrupting their metabolic processes.
  • Receptor Modulation : Some thiazole derivatives act as allosteric modulators for receptors such as AMPA receptors, influencing neuronal signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives:

  • Study on Tuberculosis : A comparative study found that methyl 2-amino derivatives exhibited superior activity against drug-resistant strains of M. tuberculosis, emphasizing their potential in developing new treatments .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain thiazoles selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window .

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-amino-5-phenylthiazole-4-carboxylate hydrochloride to improve yield and purity?

Methodological Answer:

  • Stepwise Protocol : Begin with cyclization of mercaptoacetic acid methyl ester and acrylonitrile derivatives, followed by oxidation and rearrangement steps. A "one-pot" approach may reduce intermediate isolation and improve efficiency .
  • Purity Monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress. Adjust solvent systems (e.g., ethanol/water mixtures) for recrystallization to minimize impurities .
  • Yield Enhancement : Optimize stoichiometry of amine acylation steps and employ catalytic acid (e.g., HCl) to drive reactions to completion. Reference analogous thiazole carboxylate syntheses for guidance .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm for phenyl), thiazole carbons (~160–170 ppm), and ester carbonyl (~165 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .
    • Purity Assessment :
  • TGA/DSC : Determine thermal stability and decomposition points (e.g., mp ~183–185°C) .
  • HPLC-UV : Quantify residual solvents or byproducts using a C18 column and acetonitrile/water gradient .

Q. How can researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial solubilization, followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).
  • Salt Formation : Explore alternative counterions (e.g., mesylate or tartrate) if hydrochloride salt exhibits poor solubility in aqueous buffers .
  • Prodrug Strategies : Modify the ester group (e.g., replace methyl with PEGylated esters) to enhance hydrophilicity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives like this compound?

Methodological Answer:

  • Data Validation :
  • SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (d-spacing < 0.8 Å) to resolve disorder in the phenyl or thiazole rings .
  • Twinned Data Handling : Apply twin law matrices in SHELXL for non-merohedral twinning, common in thiazole crystals due to planar stacking .
    • Comparative Analysis : Cross-validate with powder XRD to detect polymorphic variations impacting bioactivity .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s pharmacological potential?

Methodological Answer:

  • Core Modifications :
  • Thiazole Ring : Replace the 2-amino group with methyl or halogens to assess electronic effects on target binding .
  • Ester Bioisosteres : Substitute the methyl ester with amides or ketones to modulate metabolic stability .
    • Biological Testing :
  • Enzyme Assays : Screen against COX-2 or kinases using fluorescence polarization (FP) assays, referencing nitric oxide (NO) inhibition methodologies .
  • In Vivo Models : Use rodent inflammation models with L-NAME as a positive control for NO-related pathways .

Q. What experimental approaches identify and quantify synthetic impurities in this compound?

Methodological Answer:

  • Impurity Profiling :
  • LC-MS/MS : Identify byproducts like des-methyl esters or phenyl-ring-oxidized derivatives using a Q-TOF mass spectrometer .
  • Reference Standards : Use EP/BP impurity standards (e.g., articaine derivatives) for quantitative NMR or HPLC calibration .
    • Mitigation Strategies : Optimize reaction temperature (<70°C) and inert atmosphere (N₂) to prevent oxidation of the thiazole ring .

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Analysis :
  • Plasma Stability : Assess compound degradation in rodent plasma via LC-MS to explain reduced in vivo efficacy .
  • Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to track bioavailability in target organs .
    • Metabolite Identification : Incubate with liver microsomes (human/rat) to detect active or inhibitory metabolites impacting results .

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